molecular formula C15H11N5O2S B2485484 2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole CAS No. 328016-66-6

2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole

Cat. No.: B2485484
CAS No.: 328016-66-6
M. Wt: 325.35
InChI Key: QPWFHSJJINRLMW-UHFFFAOYSA-N
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Description

2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a benzimidazole core, linked via a thioether bond and substituted with a nitro group. The presence of these functional groups and heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine and benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole stands out due to its unique combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c21-20(22)11-4-5-12-13(7-11)18-15(17-12)23-9-10-8-19-6-2-1-3-14(19)16-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWFHSJJINRLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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